N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-3-1-2-11(9-12)15-20-21-16(23-15)19-14(22)8-10-4-6-13(18)7-5-10/h1-7,9H,8H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIXTFTZQUNPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using appropriate chlorinated aromatic compounds.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling, using fluorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The phenylsulfanyl group in related oxadiazole derivatives can undergo oxidation to form sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid. While not directly observed in this compound, structural similarity suggests analogous reactivity.
Nucleophilic Aromatic Substitution
The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles (e.g., amines, thiols) under basic conditions.
Hydrolysis and Amidation
The acetamide moiety may undergo hydrolysis under acidic or basic conditions, forming carboxylic acids or amine derivatives. This is supported by studies on similar oxadiazole-acetamide conjugates .
Reaction Conditions and Optimization
| Reaction Type | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Oxadiazole cyclization | Hydrazine hydrate, NaOH, KI | Form oxadiazole ring | 60–80% |
| Acetamide coupling | Potassium carbonate, acetone | Introduce 4-fluorophenyl group | 50–70% |
| Sulfonation | Hydrogen peroxide, mCPBA | Oxidize thioether to sulfone | 70–90% |
Data adapted from synthesis protocols for structurally similar oxadiazole derivatives .
Biological Activity Implications
While the query focuses on chemical reactions, biological activity can inform reactivity profiles:
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Anticancer potential : Oxadiazole derivatives often exhibit cytotoxicity via enzyme inhibition (e.g., telomerase, topoisomerase) .
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Antimicrobial activity : Related compounds show activity against E. coli and S. aureus, attributed to electron-deficient oxadiazole rings.
Structural and Functional Analysis
Research Findings and Challenges
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Synthesis challenges : Multi-step protocols require precise temperature control (50–100°C) and solvent optimization (e.g., DMF, THF).
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Purity assessment : Techniques like TLC, NMR, and MS are critical for characterizing intermediates and final products.
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Scalability : Industrial methods may involve continuous flow reactors and optimized catalysts.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds, including N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, possess significant antimicrobial properties. A comparative study of oxadiazole derivatives demonstrated their effectiveness against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.22 - 0.25 | Staphylococcus aureus |
| Compound B | 0.003 - 0.03 | Clostridium difficile |
| Compound C | 4 - 8 | Mycobacterium tuberculosis |
These results highlight the potential of this compound as an antimicrobial agent and its relevance in developing new treatments for bacterial infections .
Anticancer Properties
This compound has also been investigated for its anticancer activities. A study focusing on related oxadiazole derivatives revealed promising results against various cancer cell lines. For instance:
- The compound exhibited significant growth inhibition percentages against several cancer cell lines, including SNB-19 and OVCAR-8.
The findings suggest that the compound may modulate specific molecular targets involved in cancer proliferation and survival pathways .
Materials Science Applications
Beyond medicinal uses, the unique chemical structure of this compound lends itself to applications in materials science. The compound's electronic properties can be harnessed in the development of organic semiconductors or as intermediates in the synthesis of novel materials with specific electronic characteristics.
Case Studies and Research Findings
Several studies have documented the biological activities of oxadiazole derivatives:
- Antimicrobial Studies: A comprehensive evaluation of various oxadiazole derivatives showed that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research: Experimental investigations into the anticancer potential of oxadiazole derivatives revealed that modifications to the chemical structure could enhance cytotoxicity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Substituent Position and Bioactivity
N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides ():
These derivatives feature a 4-chlorophenyl group on the oxadiazole ring and a sulfanyl (-S-) linker instead of the acetamide’s direct substitution. Compounds such as 6f and 6o exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic toxicity . The sulfanyl group may enhance hydrogen bonding with microbial targets, while the 4-chloro substituent’s electronic effects differ from the 3-chloro isomer in the target compound.CDD-934506 ():
This analog contains a 4-methoxyphenyl group on the oxadiazole and a 4-nitrophenyl group on the acetamide. The electron-withdrawing nitro group likely increases reactivity, making it a candidate for targeting bacterial or cancer cells. Its structural divergence highlights how electron-donating (e.g., methoxy) vs. halogen (e.g., chloro, fluoro) substituents modulate target affinity .Flufenacet ():
A thiadiazole-based herbicide with a trifluoromethyl group and a 4-fluoro-N-methylethyl benzenamine moiety. Unlike the target compound’s oxadiazole core, flufenacet’s thiadiazole ring and trifluoromethyl group confer herbicidal activity by disrupting plant lipid biosynthesis .
Heterocyclic Core Modifications
- Thiadiazole Derivatives (): Replacing the oxadiazole with a thiadiazole ring, as in 2-(2-fluorophenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d), alters electronic properties and bioactivity. Compound 7d shows potent cytotoxicity (IC₅₀ = 1.8 µM) against Caco-2 colon cancer cells, suggesting thiadiazole derivatives may excel in anticancer applications compared to oxadiazoles .
Antimicrobial Activity
- The target compound’s structural analogs with sulfanyl linkers (e.g., 6f in ) exhibit broad-spectrum antimicrobial activity, likely due to enhanced interaction with bacterial enzymes or membranes. In contrast, the absence of a sulfanyl group in the target compound may shift its activity toward other targets, such as eukaryotic enzymes .
Anticancer and Enzyme Inhibition
- Oxadiazole-Triazole Hybrids (): Compounds like 8 and 9, bearing benzodioxol and phenyl groups, inhibit matrix metalloproteinase-9 (MMP-9) and show cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ ~10–15 µM). The target compound’s 4-fluorophenyl group may similarly enhance selectivity for cancer-associated enzymes .
- Indole-Oxadiazole Derivatives ():
Derivatives such as 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) inhibit α-glucosidase (IC₅₀ = 32.1 µM) and butyrylcholinesterase (BChE, IC₅₀ = 18.9 µM), suggesting that bulky substituents (e.g., indole) improve enzyme binding .
Toxicity and Selectivity
- N-Substituted Oxadiazoles ():
Derivatives 6g and 6j exhibit higher cytotoxicity, whereas 6f and 6o are less toxic, indicating that substituent choice critically impacts safety profiles. The target compound’s 4-fluorophenyl group may reduce off-target toxicity compared to nitro or methoxy groups . - Thiadiazole Anticonvulsants (): Compounds like IIf (2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole) show CNS activity without severe toxicity, underscoring the importance of halogen and heteroaromatic groups in balancing efficacy and safety .
Comparative Data Table
Biological Activity
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its pharmacological properties. The general structure can be represented as follows:
Key Properties:
- Molecular Weight: 300.74 g/mol
- LogP: 3.755 (indicating lipophilicity)
- PSA (Polar Surface Area): 76.22 Ų
Antimicrobial Activity
Research indicates that compounds with the oxadiazole structure exhibit significant antimicrobial properties. A study evaluating various derivatives showed that those containing the oxadiazole ring demonstrated activity against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.22 - 0.25 | Staphylococcus aureus |
| Compound B | 0.003 - 0.03 | Clostridium difficile |
| Compound C | 4 - 8 | Mycobacterium tuberculosis |
The above table summarizes the minimum inhibitory concentration (MIC) values for selected oxadiazole derivatives against various pathogens, highlighting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in several studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Effects
In a study conducted by Ahsan et al., various substituted oxadiazoles were tested for their cytotoxic effects against different cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways: Many oxadiazole derivatives act as inhibitors of critical enzymes involved in microbial cell wall synthesis and fatty acid metabolism.
- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Biofilm Disruption: Some studies suggest that these compounds can inhibit biofilm formation in bacteria, enhancing their efficacy against infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, a mixture of 5-substituted-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(aryl)acetamide derivatives is stirred in acetone with K₂CO₃ as a base. The reaction typically proceeds at room temperature for 8–12 hours, followed by solvent evaporation and recrystallization (ethanol or dioxane) . Structural confirmation of intermediates and final products relies on ¹H/¹³C NMR, FTIR, and mass spectrometry. For instance, ¹H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while thioether linkages (C-S) are validated via FTIR bands near 650–750 cm⁻¹ .
Q. How is the purity and stability of this compound validated in preclinical studies?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies under varying pH (1.2–7.4) and temperatures (25–40°C) are conducted over 72 hours, with degradation products analyzed via LC-MS. Differential scanning calorimetry (DSC) confirms thermal stability, with melting points typically >180°C .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme inhibition : Spectrophotometric evaluation of α-glucosidase or lipoxygenase (LOX) activity at 405 nm .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) optimize the compound’s bioactivity?
- Methodological Answer :
- DFT studies : B3LYP/6-31G(d) basis sets calculate HOMO-LUMO gaps, MESP maps, and Fukui indices to predict reactivity and nucleophilic/electrophilic sites .
- Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, BChE). Docking scores (<−7.0 kcal/mol) and RMSD values (<2.0 Å) validate binding poses .
- MD simulations : 100-ns trajectories in GROMACS assess protein-ligand stability under physiological conditions .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Orthogonal assays : Compare MTT results with trypan blue exclusion or ATP-based luminescence to rule out false positives .
- Mechanistic studies : Flow cytometry (Annexin V/PI staining) differentiates apoptosis vs. necrosis.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., nitro→methoxy groups) to correlate structure-activity relationships (SAR) .
Q. How does the 1,3,4-oxadiazole core influence pharmacokinetic properties?
- Methodological Answer :
- LogP determination : Shake-flask method (octanol/water) reveals moderate lipophilicity (LogP ~2.5–3.0), suitable for blood-brain barrier penetration .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies parent compound degradation. Half-life (t₁/₂) >60 minutes indicates favorable stability .
- In silico ADMET : SwissADME predicts high gastrointestinal absorption but potential CYP3A4 inhibition, requiring in vitro validation .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the oxadiazole ring exhibits planarity (torsion angles <5°), and hydrogen-bonding networks (N-H···O) stabilize the crystal lattice . CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .
Contradiction Analysis & Experimental Design
Q. Why do bioactivity results vary between enzyme inhibition and cell-based assays?
- Analysis : Discrepancies arise from:
- Membrane permeability : Poor cellular uptake despite high in vitro enzyme affinity.
- Off-target effects : Use of siRNA knockdown or CRISPR-Cas9 to validate target specificity .
Q. How to address low aqueous solubility in formulation development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
